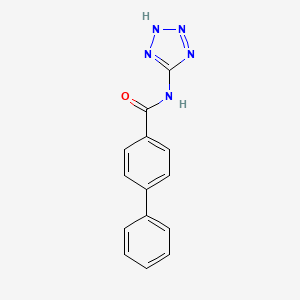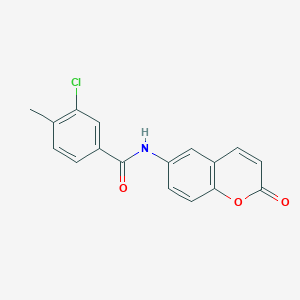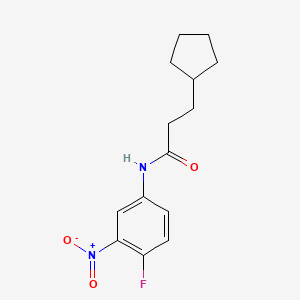![molecular formula C21H19NO4 B5796345 Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate](/img/structure/B5796345.png)
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further linked to a naphthalene derivative through an oxyacetyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves the reaction of 2-naphthol with ethyl 4-aminobenzoate in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the esterification process can be optimized using a flow reactor, where the reactants are continuously pumped through a catalyst bed under controlled temperature and pressure conditions. This method allows for better control over reaction parameters and can lead to higher purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene moiety.
Medicine: Explored for its potential as a drug candidate, particularly in the field of anti-inflammatory and anticancer research.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety can intercalate into DNA, potentially disrupting the replication process. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate
- Ethyl 4-[(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate is unique due to its specific structural arrangement, which combines the properties of both naphthalene and benzoate derivatives. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
ethyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-25-21(24)16-7-10-18(11-8-16)22-20(23)14-26-19-12-9-15-5-3-4-6-17(15)13-19/h3-13H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWICMCADAFLCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((E)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE](/img/structure/B5796263.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)

![(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione](/img/structure/B5796282.png)
![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)

![2-benzoyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B5796310.png)

![4-chloro-N-[(E)-(2-fluorophenyl)methylideneamino]phthalazin-1-amine](/img/structure/B5796336.png)
![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-hydroxybenzoate](/img/structure/B5796362.png)

